N-(2-(3-(thiophen-2-yl)ureido)phenyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(3-(thiophen-2-yl)ureido)phenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to exhibit a wide range of therapeutic properties . They have been found to be effective against various organisms, particularly B. subtilis, E. coli, P. vulgaris, and S. aureus .
Mode of Action
It is known that thiophene-based compounds interact with their targets to exert their effects . The interaction often involves the formation of bonds with target molecules, which can lead to changes in the target’s function or structure .
Biochemical Pathways
Thiophene-based compounds are known to influence a variety of biological effects and have diverse applications in medicinal chemistry . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .
Result of Action
It has been reported that some thiophene-based compounds show greater inhibitory effects against certain organisms . For instance, compound 12, a synthesized derivative, showed a greater inhibitory effect against B. subtilis, E. coli, P. vulgaris, and S. aureus .
Preparation Methods
The synthesis of N-(2-(3-(thiophen-2-yl)ureido)phenyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction between thiophene-2-carboxylic acid and 2-aminophenylthiophene-2-ylurea under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar condensation reactions, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
N-(2-(3-(thiophen-2-yl)ureido)phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the thiophene ring substituents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Scientific Research Applications
N-(2-(3-(thiophen-2-yl)ureido)phenyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore for the development of new drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
N-(2-(3-(thiophen-2-yl)ureido)phenyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: A precursor in the synthesis of various thiophene derivatives.
Thiophene-2-amine: Used in the synthesis of pharmaceuticals and agrochemicals.
Thiophene-2-sulfonamide: Exhibits antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, leading to its diverse biological activities and applications .
Properties
IUPAC Name |
N-[2-(thiophen-2-ylcarbamoylamino)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c20-15(13-7-3-9-22-13)17-11-5-1-2-6-12(11)18-16(21)19-14-8-4-10-23-14/h1-10H,(H,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBZKHXWUHDRAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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